5-(tert-Butyl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine
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Overview
Description
5-(tert-Butyl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of tert-butyl groups attached to the benzene ring, which significantly influences its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine typically involves the reaction of 5-tert-butyl-1,3-diaminobenzene with 4-tert-butylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted aromatic amines, quinones, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(tert-Butyl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and other biochemical processes. Its tert-butyl groups also play a role in stabilizing the molecule and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a similar tert-butyl group but lacking the amine functionality.
N,N-Di-tert-butyl-4-aminobenzene: A related compound with similar structural features but different reactivity and applications.
Properties
IUPAC Name |
5-tert-butyl-1-N,3-N-bis(4-tert-butylphenyl)benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2/c1-28(2,3)21-10-14-24(15-11-21)31-26-18-23(30(7,8)9)19-27(20-26)32-25-16-12-22(13-17-25)29(4,5)6/h10-20,31-32H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERZBYNNKJQGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(C)(C)C)NC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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